1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride
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Overview
Description
1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of phenylpropylamines It is characterized by the presence of a difluorophenyl group, an ethylsulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride typically involves multiple steps:
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Formation of the Difluorophenyl Intermediate:
- Starting with 2,4-difluorobenzene, a Friedel-Crafts alkylation reaction is performed using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group.
- The resulting product is then subjected to a thiolation reaction with ethanethiol in the presence of a base such as sodium hydride to form the ethylsulfanyl group.
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Amination:
- The intermediate is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group at the desired position.
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Hydrochloride Formation:
- Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amine group.
Substitution: Halogenation reactions can occur at the phenyl ring, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Modified amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity and specificity, while the ethylsulfanyl group may influence the compound’s pharmacokinetic properties. The amine group is crucial for the compound’s activity, potentially interacting with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-2-aminopropane: Similar structure but lacks the ethylsulfanyl group.
1-(2,4-Difluorophenyl)-3-methylsulfanylpropan-2-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(2,4-Difluorophenyl)-3-ethylsulfanylbutan-2-amine: Similar structure but with an extended carbon chain.
Uniqueness: 1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride is unique due to the presence of both the difluorophenyl and ethylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NS.ClH/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13;/h3-4,6,10H,2,5,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSSRFSXDBIMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(CC1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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